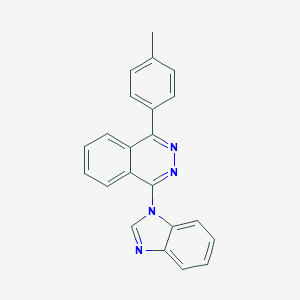![molecular formula C12H14FNO4S B381111 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 326907-70-4](/img/structure/B381111.png)
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid is an organic compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperidine ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Amide Formation: The carboxylic acid group can also react with amines to form amides.
Substitution Reactions: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include alcohols, amines, and acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues . These interactions can inhibit enzyme activity or alter protein function, making this compound useful in biochemical studies .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with other similar compounds such as:
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
4-(4-Fluorophenyl)benzenesulfonyl chloride: Contains a similar fluorophenyl and sulfonyl group but lacks the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGNTFOVANBJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B381028.png)
![Methyl 3-[4-(difluoromethoxy)phenyl]-2-[(2-fluorobenzoyl)amino]acrylate](/img/structure/B381031.png)
![Ethyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B381032.png)
![methyl 4-(3-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B381034.png)
![ethyl 2,4-dimethyl-5-[2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B381035.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(4-tert-butylphenyl)-3-thiophenecarboxylate](/img/structure/B381038.png)
![1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate](/img/structure/B381042.png)
![ethyl 4-(4-tert-butylphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381044.png)
![1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B381045.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B381047.png)
![diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate](/img/structure/B381048.png)

![4-[4-(Benzyloxy)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381050.png)
![2-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381051.png)
